ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the formation of the pyran ring. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H23ClN4O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H23ClN4O3/c1-4-9-16-19(22(28)29-5-2)18(15(12-24)21(25)30-16)17-13(3)26-27(20(17)23)14-10-7-6-8-11-14/h6-8,10-11,18H,4-5,9,25H2,1-3H3 |
InChI Key |
JOMPOPOEVBEWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
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